![molecular formula C17H23N3O5 B2360529 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-93-3](/img/structure/B2360529.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

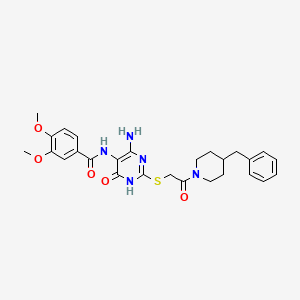

The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . This compound plays an important role in the mediation of movement, cognition, and emotion .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of 5-Methyl-7-methoxy-isoflavone demonstrated the use of dihydroxy-6-methyldeoxybenzoin, synthesized from a reaction involving morpholine, showcasing the role of related compounds in the formation of bioactive isoflavones (Qian Hong, 2005).

- Research on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes highlighted the transformation of N-coordinated molecules to their corresponding carbene tautomers, demonstrating the compound's utility in complex chemical transformations (J. Ruiz & B. F. Perandones, 2009).

Biological Activities and Potential Therapeutic Uses

- A review on dihydrobenzo[1,4]oxathiine emphasized its role as a pharmacophoric heterocyclic nucleus with a wide range of biological activities, including antimycotic, antioxidant, and estrogen receptor ligand activities, showcasing the therapeutic potential of related compounds (C. Viglianisi & S. Menichetti, 2010).

- The study on novel N-substituted imide derivatives as potential antibacterial agents used dibenzobarrelene for synthesizing compounds with significant antimicrobial activity, illustrating the medical application relevance of structurally similar compounds (A. Khalil, M. Berghot, & M. Gouda, 2010).

Drug Discovery and Development

- In the context of drug discovery, substituted benzoquinazolinones were synthesized, including morpholin-4-yl derivatives, for potential cytotoxicity against cancer cell lines, indicating the compound's utility in developing new anticancer drugs (M. Nowak et al., 2014).

- Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds, highlighting the role of related chemicals in the synthesis of small molecule inhibitors with anticancer properties (Linxiao Wang et al., 2016).

Wirkmechanismus

Dopamine receptors play an important role in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors .

Zukünftige Richtungen

The development of selective ligands to investigate the pharmacological role of D4 receptors is needed . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” appears as a suitable D4 receptor radioligand for in vivo imaging, encouraging continued evaluation by PET studies .

Eigenschaften

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRYTRAWLQTMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)